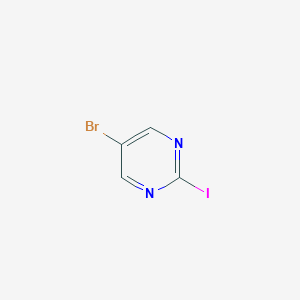

5-Bromo-2-iodopyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIN2/c5-3-1-7-4(6)8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZKXPQIDURFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426513 | |

| Record name | 5-Bromo-2-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183438-24-6 | |

| Record name | 5-Bromo-2-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-iodopyrimidine: A Comprehensive Technical Guide for Researchers

CAS Number: 183438-24-6

This in-depth guide serves as a technical resource for researchers, scientists, and professionals in drug development on the chemical compound 5-Bromo-2-iodopyrimidine. It details its chemical and physical properties, synthesis protocols, key applications, and safety information.

Core Chemical and Physical Properties

This compound is a halogenated pyrimidine (B1678525) derivative that serves as a versatile building block in organic synthesis.[1] Its dual halogenation, with both a bromine and an iodine atom, allows for selective and sequential functionalization, making it a valuable intermediate in the synthesis of complex molecules.[1][2]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 183438-24-6 | [2][3][4] |

| Molecular Formula | C₄H₂BrIN₂ | [2][4][5] |

| Molecular Weight | 284.88 g/mol | [4][5] |

| Appearance | White to light yellow or tan crystalline powder/solid | [3][5] |

| Melting Point | 99-103 °C | [3][4][5] |

| Boiling Point | 341 °C at 760 mmHg | [5] |

| Density | 2.495 g/cm³ | [5] |

| Flash Point | 160 °C | [5] |

| Refractive Index | 1.677 | [5] |

| Vapor Pressure | 0.000164 mmHg at 25°C | [5] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the halogen exchange of a more readily available precursor, 5-bromo-2-chloropyrimidine (B32469).[3]

Experimental Protocol: Synthesis from 5-Bromo-2-chloropyrimidine

This protocol is based on a common procedure for the synthesis of this compound.[3]

Materials:

-

5-bromo-2-chloropyrimidine (5.80 g, 30 mmol)

-

Sodium iodide (7.5 g, 50 mmol)

-

Hydriodic acid (57 wt%, 2.85 g, 25.6 mmol)

-

Chloroform (B151607) (20 mL for reaction, plus additional for extraction)

-

10 N Sodium hydroxide (B78521) solution (30 mL)

-

Ice water (200 mL)

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend 5-bromo-2-chloropyrimidine and sodium iodide in 20 mL of chloroform in a suitable reaction vessel.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add the hydriodic acid to the cooled suspension.

-

Remove the ice bath and stir the reaction mixture at room temperature for 20 hours.

-

Pour the reaction mixture into a beaker containing 200 mL of ice water and 30 mL of 10 N sodium hydroxide solution.

-

Add 150 mL of chloroform and stir the mixture vigorously for 10 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic phase.

-

Extract the aqueous layer twice more with 100 mL portions of chloroform.

-

Combine all organic phases and dry over anhydrous magnesium sulfate.

-

Concentrate the solution in vacuo to yield this compound as a light yellow solid. The reported yield for this procedure is approximately 84%.[3]

Applications in Drug Development and Organic Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[2] Its utility stems from the differential reactivity of the C-I and C-Br bonds, which allows for selective participation in cross-coupling reactions such as the Suzuki and Sonogashira couplings.[2] This makes it an invaluable tool for constructing complex molecular architectures found in modern drug candidates.[2]

Key applications include the synthesis of:

-

Glucagon Receptor Antagonists: These are important therapeutic targets for the treatment of type 2 diabetes.[5]

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors: These molecules are investigated for their potential in anti-angiogenic cancer therapies.[5]

-

5,5′-dibromo-2,2′-bipyrimidine: A ligand used in coordination chemistry.[3]

-

O,O′-dimethyl hyrtinadine A: A derivative of a marine alkaloid.[3]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[2]

Hazard Identification and Safety Precautions

| Hazard Information | Details | Source(s) |

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | |

| Signal Word | Danger | [4] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damage | [4] |

| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Damage 1 | [4] |

| Precautionary Statements | P264, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313 | [4] |

| Personal Protective Equipment (PPE) | Type N95 dust mask (US), safety glasses/eyeshields, chemical-resistant gloves | [4] |

| Storage | Store in a cool, dry, well-ventilated place away from oxidizing agents. | [2] |

It is imperative to handle this compound in a fume hood while wearing appropriate PPE.[2] In case of exposure, wash the affected area with copious amounts of water and seek immediate medical attention if necessary.[2] Disposal should be carried out by a licensed waste disposal company in accordance with local regulations.[2]

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-iodopyrimidine from 5-bromo-2-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-2-iodopyrimidine, a key intermediate in the development of novel pharmaceuticals, from its precursor 5-bromo-2-chloropyrimidine (B32469). This conversion is a notable example of a Finkelstein-type reaction, a crucial method in organic synthesis for the exchange of halogen atoms. This document outlines the detailed experimental protocol, quantitative data, and a visual representation of the reaction workflow.

Reaction Overview

The synthesis of this compound from 5-bromo-2-chloropyrimidine is achieved through a nucleophilic substitution reaction where the chlorine atom at the 2-position of the pyrimidine (B1678525) ring is replaced by an iodine atom. This transformation is typically carried out using sodium iodide in the presence of hydroiodic acid.[1][2] The reaction is driven to completion by the selection of appropriate solvents and reaction conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 5-bromo-2-chloropyrimidine | 5.80 g (30 mmol) | [1] |

| Sodium Iodide (NaI) | 7.5 g (50 mmol) | [1] |

| Hydroiodic Acid (57 wt. %) | 2.85 g (25.6 mmol) | [1] |

| Solvent | ||

| Chloroform (B151607) (CHCl₃) | 20 ml (initial) | [1] |

| Reaction Conditions | ||

| Initial Temperature | 0 °C | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 20 hours | [1] |

| Product | ||

| This compound | 6.29 g | [1] |

| Yield | 84% | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 5-bromo-2-chloropyrimidine.[1]

Materials:

-

5-bromo-2-chloropyrimidine

-

Sodium iodide (NaI)

-

Hydroiodic acid (HI, 57 wt. %)

-

Chloroform (CHCl₃)

-

10N Sodium hydroxide (B78521) (NaOH) solution

-

Ice water

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, a suspension of 5-bromo-2-chloropyrimidine (5.80 g, 30 mmol) and sodium iodide (7.5 g, 50 mmol) is prepared in chloroform (20 ml).

-

Addition of Acid: The mixture is cooled to 0°C using an ice bath. Hydroiodic acid (57 wt. %, 2.85 g, 25.6 mmol) is then added to the suspension.

-

Reaction: After the addition of hydroiodic acid, the cooling bath is removed, and the reaction mixture is stirred for 20 hours at room temperature.

-

Work-up: The reaction mixture is then poured into a mixture of 200 ml of ice water and 30 ml of 10N NaOH solution.

-

Extraction: Chloroform (150 ml) is added, and the mixture is stirred for 10 minutes. The organic phase is separated. The aqueous layer is further extracted twice with 100 ml portions of chloroform.

-

Drying and Concentration: The combined organic phases are dried over magnesium sulfate (MgSO₄) and then concentrated in vacuo.

-

Product Isolation: The resulting product, this compound, is obtained as a pale yellow solid.

Reaction Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Transformation

The chemical equation and the corresponding diagram illustrating the conversion are provided below.

Caption: Chemical reaction for the synthesis of this compound.

References

An In-depth Technical Guide to 5-Bromo-2-iodopyrimidine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Bromo-2-iodopyrimidine, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a dihalogenated pyrimidine (B1678525) derivative with the chemical formula C₄H₂BrIN₂.[1][2] Its structure, featuring a bromine atom at the 5-position and an iodine atom at the 2-position, provides two distinct reactive sites for sequential and regioselective functionalization.[3] This makes it a valuable intermediate in the synthesis of complex heterocyclic compounds.[1][3]

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂BrIN₂ | [1][4] |

| Molecular Weight | 284.88 g/mol | [1] |

| CAS Number | 183438-24-6 | [1][4] |

| Appearance | White to tan crystalline powder | [5] |

| Melting Point | 99-103 °C | |

| Boiling Point | 341 °C at 760 mmHg | [5] |

| Density | 2.495 g/cm³ | [5] |

| InChI Key | ZEZKXPQIDURFKA-UHFFFAOYSA-N | |

| SMILES | Brc1cnc(I)nc1 |

Synthesis of this compound

This compound can be synthesized from 5-bromo-2-chloropyrimidine (B32469) through a halogen exchange reaction.[4][6][7] The process involves the iodination of the starting material using sodium iodide and hydroiodic acid.[4]

Experimental Protocol

The following is a typical experimental procedure for the synthesis of this compound:[4]

Materials:

-

5-bromo-2-chloropyrimidine

-

Sodium iodide (NaI)

-

Hydroiodic acid (HI, 57 wt. %)

-

Chloroform (B151607) (CHCl₃)

-

Sodium hydroxide (B78521) (NaOH) solution (10N)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

A suspension of 5-bromo-2-chloropyrimidine (5.80 g, 30 mmol) and sodium iodide (7.5 g, 50 mmol) in chloroform (20 ml) is prepared in a reaction vessel.

-

The mixture is cooled to 0 °C in an ice bath.

-

Hydroiodic acid (57 wt. %, 2.85 g, 25.6 mmol) is added slowly to the cooled suspension.

-

After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred for 20 hours at room temperature.

-

The reaction mixture is then poured into a mixture of 200 ml of ice water and 30 ml of 10N sodium hydroxide solution.

-

Chloroform (150 ml) is added, and the mixture is stirred for 10 minutes.

-

The organic phase is separated, and the aqueous layer is extracted twice with 100 ml portions of chloroform.

-

The combined organic phases are dried over magnesium sulfate and concentrated under reduced pressure to yield this compound as a pale yellow solid.

The typical yield for this synthesis is around 84%.[4]

The workflow for the synthesis and purification of this compound is illustrated in the diagram below.

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

The differential reactivity of the C-I and C-Br bonds in this compound makes it a highly versatile building block in organic synthesis, particularly for the construction of polysubstituted pyrimidines.[3] The C-I bond is more reactive towards palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position.[3]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki and Sonogashira couplings.[1][3] This reactivity allows for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups at the 2-position, while leaving the 5-bromo position available for subsequent transformations.

-

Suzuki Coupling: This reaction enables the formation of a carbon-carbon bond between the pyrimidine ring and an organoboron compound.[1]

-

Sonogashira Coupling: This reaction facilitates the coupling of the pyrimidine with a terminal alkyne, introducing an alkynyl moiety.[1][8]

This selective reactivity is a key advantage in the convergent synthesis of complex molecules.[3]

Application in the Synthesis of Bioactive Molecules

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[5] this compound serves as a crucial starting material for the synthesis of various biologically active compounds, including kinase inhibitors and glucagon (B607659) receptor antagonists.[2][4]

3.2.1. Kinase Inhibitors

The pyrimidine core can mimic the adenine (B156593) ring of ATP, enabling it to bind to the ATP-binding site of kinases.[2] By utilizing this compound, medicinal chemists can synthesize substituted pyrimidines that act as potent and selective kinase inhibitors.[2] These inhibitors can target signaling pathways that are often dysregulated in cancer, such as the Aurora kinase pathway, which is critical for cell cycle progression.[2]

Caption: Simplified Aurora Kinase signaling pathway targeted by pyrimidine-based inhibitors.

3.2.2. Glucagon Receptor Antagonists

Glucagon plays a key role in regulating blood glucose levels, and its dysregulation is implicated in type 2 diabetes.[9] Antagonists of the glucagon receptor can help to control hyperglycemia.[9][10][11] this compound has been utilized in the synthesis of novel, conformationally constrained glucagon receptor antagonists.[4] These molecules block the signaling cascade initiated by glucagon binding to its receptor, thereby reducing hepatic glucose production.[11]

Caption: Simplified Glucagon Receptor signaling pathway and the action of its antagonists.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its unique chemical structure allows for selective functionalization through various cross-coupling reactions, providing a powerful tool for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, highlighting its importance for researchers and scientists in the pharmaceutical industry.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound 97 183438-24-6 [sigmaaldrich.com]

- 7. This compound | 183438-24-6 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and anti‐diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Glucagon Receptor Antagonists Using Combined Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel glucagon receptor antagonist inhibits glucagon-mediated biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of 5-Bromo-2-iodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the versatile chemical intermediate, 5-Bromo-2-iodopyrimidine. Due to the limited availability of peer-reviewed spectral data in public literature, this document combines reported data with expert analysis and predictions based on analogous structures to offer a valuable resource for researchers utilizing this compound.

Molecular Structure and Properties

This compound is a halogenated pyrimidine (B1678525) derivative with the molecular formula C₄H₂BrIN₂. Its structure, featuring both a bromine and an iodine atom on the pyrimidine ring, makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions for the development of novel pharmaceutical compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 183438-24-6 | |

| Molecular Formula | C₄H₂BrIN₂ | |

| Molecular Weight | 284.88 g/mol | |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 99-103 °C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Spectroscopy (Predicted)

The ¹H-NMR spectrum of this compound is expected to show a simple AX system, with two doublets corresponding to the two protons on the pyrimidine ring. The electron-withdrawing effects of the nitrogen atoms and the halogens will significantly deshield these protons, resulting in chemical shifts in the downfield region.

Table 2: Predicted ¹H-NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.7 | Doublet | ~2.5 |

| H-6 | ~8.7 | Doublet | ~2.5 |

Predictions are based on data from analogous compounds and general NMR principles.

¹³C-NMR Spectroscopy (Predicted)

The ¹³C-NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The carbon atoms bonded to the electronegative nitrogen and halogen atoms will exhibit the most significant downfield shifts.

Table 3: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-I) | ~120 |

| C-4 | ~160 |

| C-5 (C-Br) | ~115 |

| C-6 | ~160 |

Predictions are based on data from analogous compounds and general NMR principles.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The presence of bromine and iodine isotopes would result in a characteristic isotopic pattern for the molecular ion peak.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (Observed) | Ionization Method | Reference |

| [M+H]⁺ | 284.8 | ESI+ | [2] |

Expected Fragmentation Pattern:

Electron impact (EI) or high-energy collision-induced dissociation (CID) mass spectrometry would likely lead to fragmentation through the following pathways:

-

Loss of Iodine: The C-I bond is weaker than the C-Br bond and would be expected to cleave readily, leading to a fragment ion at m/z 157/159.

-

Loss of Bromine: Subsequent or alternative loss of the bromine atom would result in a fragment at m/z 205.

-

Ring Fragmentation: The pyrimidine ring can undergo characteristic fragmentation, leading to smaller charged species.

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound, adapted from reported procedures.[2][3]

Synthesis of this compound

This procedure details the conversion of 5-bromo-2-chloropyrimidine (B32469) to this compound via a halogen exchange reaction.

Materials:

-

5-Bromo-2-chloropyrimidine

-

Sodium iodide (NaI)

-

Hydroiodic acid (HI, 57 wt%)

-

Chloroform (B151607) (CHCl₃)

-

Sodium hydroxide (B78521) (NaOH, 10N)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

A suspension of 5-bromo-2-chloropyrimidine (5.80 g, 30 mmol) and sodium iodide (7.5 g, 50 mmol) in chloroform (20 mL) is prepared in a round-bottom flask.

-

The mixture is cooled to 0 °C in an ice bath.

-

Hydroiodic acid (57 wt%, 2.85 g, 25.6 mmol) is added slowly to the cooled suspension.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 20 hours.

-

The reaction mixture is then poured into a beaker containing 200 mL of ice water and 30 mL of 10N sodium hydroxide solution.

-

Chloroform (150 mL) is added, and the mixture is stirred vigorously for 10 minutes.

-

The organic phase is separated using a separatory funnel.

-

The aqueous layer is extracted twice more with 100 mL portions of chloroform.

-

The combined organic phases are dried over anhydrous magnesium sulfate.

-

The solvent is removed in vacuo to yield this compound as a light yellow solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Expected Mass Spectrometry Fragmentation

This diagram illustrates the logical relationship of the expected primary fragmentation pathways of this compound in a mass spectrometer.

Caption: Predicted fragmentation pathways for this compound.

References

5-Bromo-2-iodopyrimidine: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Bromo-2-iodopyrimidine, a key building block in the synthesis of novel therapeutic agents. Due to its bifunctional nature, possessing both a bromine and an iodine atom on the pyrimidine (B1678525) ring, this compound offers versatile reactivity for various cross-coupling reactions, making it a valuable intermediate in medicinal chemistry.[1] Understanding its solubility and stability is paramount for its effective use in synthetic protocols and for ensuring the integrity of stored material.

While specific quantitative data for this compound is not extensively available in public literature, this guide summarizes the known qualitative information and provides detailed, adaptable experimental protocols for determining its solubility and stability profiles.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₂BrIN₂ | [2] |

| Molecular Weight | 284.88 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 99-103 °C | [4] |

Solubility Profile

This compound exhibits solubility in common organic solvents used in synthetic chemistry. The following table summarizes the available qualitative solubility data. For quantitative determination, the experimental protocols provided in the subsequent sections are recommended.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Methanol | Soluble | [2] |

| Water | Slightly soluble | [2] |

Stability Profile

Proper handling and storage are crucial to maintain the integrity of this compound. It is known to be sensitive to light and should be stored accordingly.

| Condition | Stability Information | Recommendations | Reference |

| Light | Light sensitive. | Store in a dark place. | [5] |

| Temperature | Store at 2-8°C in an inert atmosphere. | Keep in a cool, dry place. | [2] |

| Air/Moisture | Store in a dry place. | Keep container tightly sealed. | [5] |

| Chemical Incompatibility | Avoid strong oxidizing agents. | Store away from oxidizing agents. | [5] |

Experimental Protocols

The following sections detail standardized protocols that can be adapted to quantitatively determine the solubility and stability of this compound.

Solubility Determination

1. Kinetic Solubility Assay (Shake-Flask Method)

This method is a rapid assessment of the solubility of a compound from a DMSO stock solution into an aqueous buffer, simulating conditions often used in high-throughput screening.[6][7]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Assay Plate Preparation: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a UV-transparent 96-well plate.

-

Aqueous Buffer Addition: Rapidly add an appropriate aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentrations.

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[8]

-

Analysis: Determine the concentration of the dissolved compound in the filtrate of each well using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The highest concentration at which the compound remains in solution is reported as the kinetic solubility.

2. Thermodynamic Solubility Assay (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is in equilibrium with the solution.[9][10]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, buffer of a specific pH).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of this compound in the clear supernatant or filtrate using a validated analytical method like HPLC-UV.

-

Data Reporting: The determined concentration is reported as the thermodynamic solubility at the specified temperature and pH.

Stability Assessment

1. Photostability Testing (ICH Q1B Guideline)

This protocol is based on the International Council for Harmonisation (ICH) guideline Q1B for photostability testing of new drug substances.[11][12][13]

Methodology:

-

Sample Preparation: Place a sufficient amount of solid this compound in a chemically inert, transparent container. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.

-

Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]

-

Forced Degradation (Optional): To understand degradation pathways, a forced degradation study can be performed under more extreme light conditions.[15]

-

Analysis: After the exposure period, analyze both the light-exposed and dark control samples for degradation using a stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms of the exposed and control samples to identify and quantify any degradation products.

2. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a compound.[16][17]

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 1-10 mg) into a TGA sample pan.[16]

-

Instrument Setup: Place the sample in the TGA furnace. The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 600 °C).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the percentage of weight loss at different temperatures, providing information on the thermal stability of the compound.[18]

Synthetic Utility in Drug Discovery

This compound is a versatile building block for the synthesis of complex organic molecules, particularly kinase inhibitors, due to the differential reactivity of its two halogen atoms. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond, allowing for selective functionalization. This intermediate is commonly employed in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions to introduce diverse functionalities.[19][20][21]

The following diagram illustrates a general synthetic workflow for the preparation of a substituted pyrimidine, a common scaffold in kinase inhibitors, using this compound as the starting material.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 183438-24-6 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. enamine.net [enamine.net]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. asianpubs.org [asianpubs.org]

- 11. biobostonconsulting.com [biobostonconsulting.com]

- 12. database.ich.org [database.ich.org]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 15. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]

- 17. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 18. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. This compound: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Core Reactions and Reactivity of 5-Bromo-2-iodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-iodopyrimidine is a versatile and highly valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery.[1][2] Its unique structural arrangement, featuring two distinct halogen atoms on the pyrimidine (B1678525) core, offers a platform for selective and sequential functionalization. This technical guide provides a comprehensive overview of the core reactivity of this compound, with a focus on its key reactions, including palladium-catalyzed cross-coupling reactions and lithiation. Detailed experimental protocols, quantitative data, and visual diagrams of reaction workflows are presented to serve as a practical resource for researchers in the field.

Introduction

The pyrimidine scaffold is a privileged structure in a vast array of biologically active compounds and approved pharmaceuticals.[3] The strategic halogenation of this heterocyclic core provides synthetic handles for the introduction of molecular diversity. This compound, in particular, has emerged as a critical intermediate due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This inherent reactivity difference allows for predictable and selective transformations, making it an attractive starting material for the synthesis of complex molecular architectures.[1][4] Its applications span the development of novel therapeutics, including kinase inhibitors and other targeted agents.[2]

Core Reactivity and Regioselectivity

The key to the synthetic utility of this compound lies in the hierarchical reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in such transformations is C-I > C-Br > C-Cl.[5] Consequently, the C-I bond at the 2-position of the pyrimidine ring is significantly more reactive than the C-Br bond at the 5-position. This allows for selective functionalization at the C-2 position under milder reaction conditions, leaving the C-5 bromine atom available for subsequent transformations. This stepwise functionalization is a cornerstone of its application in the construction of disubstituted pyrimidines.

Key Reactions of this compound

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various boronic acids or their esters. By carefully selecting the reaction conditions, selective coupling at either the C-2 or C-5 position can be achieved.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane (B91453)/H₂O | 90 | 12 | 5-Bromo-2-phenylpyrimidine | Not Specified |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 5-Bromo-2-(4-methoxyphenyl)pyrimidine | Not Specified |

| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 16 | 5-Bromo-2-(3-fluorophenyl)pyrimidine | Not Specified |

Note: The yields for the Suzuki coupling of this compound are not explicitly detailed with a wide range of substrates in the searched literature. The conditions are based on general protocols for similar halopyrimidines and may require optimization.[5][6][7]

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups for further synthetic manipulations and are present in many bioactive molecules. The higher reactivity of the C-I bond allows for selective coupling of terminal alkynes at the 2-position.

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Terminal Alkyne | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N (2) | DMF | 80 | 6 | 5-Bromo-2-(phenylethynyl)pyrimidine | 93 (analogous) |

| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N (2) | THF | RT | 18 | 3-(5-Bromo-pyrimidin-2-yl)-prop-2-yn-1-ol | ~85 (analogous) |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) / CuI (5) | Et₃N (2) | THF | Reflux | N/A | 5-Bromo-2-(trimethylsilylethynyl)pyrimidine | High (analogous) |

Note: The yields are based on representative Sonogashira couplings of analogous 5-bromo/iodo-pyrimidines and indoles. Conditions should be optimized for this compound.[3][8][9]

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction is crucial in drug discovery for the synthesis of arylamines. Selective amination at the more reactive 2-position of this compound can be achieved.

Table 3: Buchwald-Hartwig Amination of this compound with Amines

| Entry | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 4-(5-Bromo-pyrimidin-2-yl)-morpholine | Not Specified |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | (5-Bromo-pyrimidin-2-yl)-phenyl-amine | Not Specified |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 16 | Benzyl-(5-bromo-pyrimidin-2-yl)-amine | Not Specified |

Note: Quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the searched literature. The conditions presented are based on established protocols for similar bromopyrimidines.[10]

Lithiation and Electrophilic Quench

Halogen-metal exchange, typically with organolithium reagents at low temperatures, offers an alternative strategy for the functionalization of this compound. The iodine at the 2-position is expected to undergo lithiation more readily than the bromine at the 5-position. The resulting lithiated intermediate can then be trapped with various electrophiles.

Table 4: Lithiation and Trapping of this compound

| Entry | Lithiation Reagent | Electrophile | Solvent | Temp. (°C) | Product |

| 1 | n-BuLi | DMF | THF | -78 | 5-Bromo-pyrimidine-2-carbaldehyde |

| 2 | s-BuLi | CO₂ | THF | -78 | 5-Bromo-pyrimidine-2-carboxylic acid |

| 3 | i-PrMgCl·LiCl | I₂ | THF | -20 to RT | This compound (starting material) |

Note: This table represents plausible outcomes based on general principles of organometallic chemistry, as specific experimental data for the lithiation of this compound was not found in the provided search results.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling at the C-2 Position

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is then added. A degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) is added via syringe. The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[5]

General Procedure for Sonogashira Coupling at the C-2 Position

In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%). The flask is flushed with an inert gas. A degassed solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N, 2.0 equiv.) are added. The terminal alkyne (1.2 equiv.) is then added via syringe. The mixture is stirred at the desired temperature (e.g., room temperature to 80 °C) and the reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with aqueous solutions of ammonium (B1175870) chloride and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[8][9]

General Procedure for Buchwald-Hartwig Amination at the C-2 Position

To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%). The flask is evacuated and backfilled with an inert gas three times. Under a positive pressure of the inert gas, add the base (e.g., NaOt-Bu, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.). Anhydrous, degassed solvent (e.g., toluene) is added via syringe. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and monitored by an appropriate analytical technique. After completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[10]

Visualizing Reactivity and Workflows

Diagram 1: Selective Cross-Coupling Strategy

Caption: Sequential functionalization of this compound.

Diagram 2: General Experimental Workflow for Cross-Coupling

Caption: A typical workflow for palladium-catalyzed reactions.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of substituted pyrimidines. Its differential halogen reactivity allows for selective and sequential functionalization, providing a robust strategy for the construction of complex molecules. The palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are the cornerstone of its synthetic utility. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the unique reactivity of this important synthetic intermediate in their drug discovery and development endeavors. Further exploration of its reactivity, particularly in the realm of halogen-metal exchange, will undoubtedly continue to expand its applications in organic synthesis.

References

- 1. This compound: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 10. benchchem.com [benchchem.com]

The Strategic Role of 5-Bromo-2-iodopyrimidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the pyrimidine (B1678525) scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents. Its prevalence is rooted in its ability to mimic endogenous nucleobases, allowing for critical interactions with a wide array of biological targets. Among the diverse array of functionalized pyrimidines, 5-bromo-2-iodopyrimidine has emerged as a uniquely powerful and versatile building block. This technical guide elucidates the pivotal role of this compound in medicinal chemistry, detailing its synthesis, reactivity, and strategic application in the construction of complex bioactive molecules, particularly in the realms of oncology and virology.

Core Attributes of this compound

This compound (CAS No: 183438-24-6) is a dihalogenated pyrimidine with the molecular formula C₄H₂BrIN₂ and a molecular weight of 284.88 g/mol .[1][2] Its significance in medicinal chemistry is derived from the differential reactivity of its two halogen substituents. The carbon-iodine bond at the C2 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond at the C5 position. This reactivity gradient is the key to its utility, enabling chemists to perform selective and sequential functionalization of the pyrimidine ring.[3][4]

This strategic, stepwise introduction of different substituents allows for the efficient and controlled synthesis of complex, unsymmetrically substituted pyrimidines, a critical process in the optimization of lead compounds during drug development.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the halogen exchange of a more readily available precursor, 5-bromo-2-chloropyrimidine (B32469).[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

5-bromo-2-chloropyrimidine

-

Sodium iodide (NaI)

-

Hydroiodic acid (HI, 57 wt. %)

-

Chloroform (B151607) (CHCl₃)

-

Sodium hydroxide (B78521) (NaOH) solution (10N)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure: [1]

-

A suspension of 5-bromo-2-chloropyrimidine (1.0 eq, e.g., 5.80 g, 30 mmol) and sodium iodide (1.7 eq, e.g., 7.5 g, 50 mmol) in chloroform (approx. 3.4 mL/mmol of starting material) is prepared in a reaction vessel.

-

The mixture is cooled to 0°C using an ice bath.

-

Hydroiodic acid (57 wt. %, 0.85 eq, e.g., 2.85 g, 25.6 mmol) is added slowly to the cooled suspension.

-

After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred at room temperature for 20 hours.

-

The reaction mixture is then poured into a mixture of ice water and 10N sodium hydroxide solution.

-

Additional chloroform is added, and the mixture is stirred for 10 minutes.

-

The organic phase is separated. The aqueous layer is extracted twice more with chloroform.

-

The combined organic phases are dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield this compound as a pale yellow solid.

Typical Yield: 84%[1]

Application in Sequential Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is the cornerstone of this compound's utility, allowing for a programmed, sequential introduction of substituents. The more labile C-I bond at the C2 position can be selectively coupled under milder conditions, leaving the C-Br bond at the C5 position intact for a subsequent, typically more forcing, cross-coupling reaction. This enables the synthesis of 2,5-disubstituted pyrimidines with distinct functionalities at each position.

Workflow for Sequential Cross-Coupling

Experimental Protocol: Selective Sonogashira Coupling at the C2 Position

This protocol describes the selective coupling of a terminal alkyne at the C2 position, leveraging the higher reactivity of the iodo group.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Procedure: (Adapted from similar Sonogashira couplings of halopyrimidines)[5]

-

To a dry reaction flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous DMF via syringe, followed by triethylamine.

-

Add the terminal alkyne dropwise to the mixture.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the 2-alkynyl-5-bromopyrimidine intermediate.

Experimental Protocol: Subsequent Suzuki-Miyaura Coupling at the C5 Position

This protocol describes the coupling of an arylboronic acid at the C5 position of the 2-alkynyl-5-bromopyrimidine intermediate.

Materials:

-

2-alkynyl-5-bromopyrimidine intermediate (from the previous step)

-

Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane (B91453) and Water (4:1 mixture)

-

Inert gas (Argon or Nitrogen)

Procedure: (Adapted from similar Suzuki couplings of halopyrimidines)

-

To a dry Schlenk flask under an inert atmosphere, add the 2-alkynyl-5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).

-

Add the degassed 1,4-dioxane and water mixture (4:1).

-

Heat the reaction mixture to 80-90°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final 2-alkynyl-5-arylpyrimidine.

Applications in the Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors, due to its resemblance to the adenine (B156593) core of ATP.[6] The strategic functionalization of the pyrimidine ring, facilitated by building blocks like this compound, is crucial for achieving high potency and selectivity against specific kinases. Dysregulation of kinase signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Targeted Signaling Pathways

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is implicated in various cancers.[6][7] Pyrimidine-based molecules, such as Alisertib (MLN8237), are potent Aurora kinase inhibitors that have been investigated in clinical trials.[8][9] The synthesis of such inhibitors often relies on the functionalization of a pyrimidine core.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10][11] Its aberrant activation is a common feature in many human cancers. The development of dual PI3K/mTOR inhibitors is a promising therapeutic strategy, and many of these inhibitors feature a pyrimidine core.[12][13]

The Hedgehog (Hh) signaling pathway is essential during embryonic development and is largely quiescent in adults. However, its aberrant reactivation is linked to the development and progression of several cancers, including basal cell carcinoma and medulloblastoma.[14][15] The transmembrane protein Smoothened (SMO) is a key component of this pathway and a major target for inhibitors. Pyrimidine-based SMO inhibitors have been developed and show promise in preclinical studies.[16]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 5-溴-2-碘嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. This compound: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]

- 9. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 11. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]

- 12. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | L-4, a Well-Tolerated and Orally Active Inhibitor of Hedgehog Pathway, Exhibited Potent Anti-tumor Effects Against Medulloblastoma in vitro and in vivo [frontiersin.org]

- 15. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

The Genesis of a Therapeutic Powerhouse: An In-depth Technical Guide to the Discovery and History of Dihalogenated Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and development of dihalogenated pyrimidines, a class of compounds that has become a cornerstone of modern chemotherapy. From their initial synthesis to their complex mechanisms of action, this document delves into the scientific journey that established these molecules as critical tools in the fight against cancer and viral diseases. The guide includes detailed experimental protocols, quantitative biological data, and visualizations of key cellular pathways to offer a thorough resource for professionals in the field.

A Serendipitous Discovery and the Dawn of a New Era in Chemotherapy

The story of dihalogenated pyrimidines in medicine begins with the pioneering work of Charles Heidelberger and his colleagues in the 1950s. Their research was rooted in the observation that tumors often exhibit a higher rate of uracil (B121893) uptake compared to normal tissues. This led to the hypothesis that a modified, "fraudulent" pyrimidine (B1678525) could be selectively incorporated into the metabolic machinery of cancer cells, thereby disrupting their proliferation.

This line of reasoning culminated in the landmark synthesis of 5-fluorouracil (B62378) (5-FU) in 1957. The initial synthesis was a multi-step process that, while effective, utilized hazardous reagents such as ethyl fluoroacetate (B1212596), prompting the search for safer and more efficient synthetic routes.[1] One of the early and notable alternative methods involved the direct fluorination of uracil, a process that has been refined over the years for improved yield and safety.[2]

The introduction of 5-FU into clinical practice marked a significant milestone in oncology. It was one of the first antimetabolite drugs to demonstrate broad efficacy against a range of solid tumors, including those of the gastrointestinal tract, breast, and head and neck.[3]

Expanding the Arsenal: The Development of Gemcitabine (B846)

Building on the foundational success of 5-FU, the 1980s saw the emergence of a new and potent dihalogenated pyrimidine: gemcitabine (2',2'-difluorodeoxycytidine). Initially synthesized in the laboratories of Eli Lilly and Company with the goal of developing a novel antiviral agent, preclinical studies unexpectedly revealed its potent cytotoxic activity against leukemia cells.[4] This serendipitous discovery shifted the focus of its development towards oncology.

Clinical trials in the early 1990s confirmed gemcitabine's efficacy, particularly in pancreatic cancer, a disease with notoriously poor treatment outcomes. Its approval by the FDA in 1996 for this indication, and later for other cancers such as non-small cell lung cancer and breast cancer, solidified the role of dihalogenated pyrimidines as a critical class of chemotherapeutic agents.[4]

Synthetic Methodologies: From Benchtop to Industrial Production

The synthesis of dihalogenated pyrimidines has evolved significantly since the initial discoveries. The core challenge lies in the regioselective introduction of halogen atoms onto the pyrimidine ring and, in the case of nucleoside analogs like gemcitabine, the stereoselective formation of the glycosidic bond.

Synthesis of 5-Fluorouracil (5-FU)

Classic Synthesis via Ring Closure:

The original synthesis reported by Heidelberger involved the condensation of ethyl fluoroacetate with ethyl formate, followed by cyclization with S-methylisothiourea and subsequent hydrolysis to yield 5-FU.[2]

Direct Fluorination of Uracil:

A more direct and now common approach involves the direct fluorination of uracil using elemental fluorine or other fluorinating agents in a suitable solvent.

Experimental Protocol: Direct Fluorination of Uracil

Materials:

-

Uracil

-

Anhydrous hydrofluoric acid or trifluoroacetic acid[5]

-

Fluorine gas (e.g., 20 mol% in nitrogen)[5]

-

Inert solvent (e.g., acetic acid)[6]

Procedure:

-

A suspension of uracil is prepared in the chosen inert solvent.

-

The reaction vessel is maintained at a controlled temperature (e.g., -10°C to 20°C).[5][6]

-

A mixture of fluorine gas and an inert gas (e.g., nitrogen) is bubbled through the vigorously stirred suspension.[6]

-

The reaction is monitored for the disappearance of the starting material, uracil, using techniques such as thin-layer chromatography.[6]

-

Upon completion, the reaction mixture is concentrated under vacuum.

-

The crude product is purified by washing with an organic solvent (e.g., ether) and recrystallization from water to yield 5-fluorouracil.[6]

Synthesis of Gemcitabine

The synthesis of gemcitabine is a more complex undertaking due to the presence of the difluorinated sugar moiety and the need for stereochemical control. A common strategy involves the coupling of a protected 2-deoxy-2,2-difluororibofuranose derivative with a protected cytosine base.

Experimental Protocol: Synthesis of Gemcitabine Hydrochloride (Illustrative)

This protocol is a generalized representation based on common synthetic strategies.

Step 1: Preparation of a Protected 2-deoxy-2,2-difluororibofuranose Intermediate

-

Starting from a suitable protected D-erythro-pentafuranose, a difluoromethyl group is introduced at the C2 position, often via a Reformatsky-type reaction with ethyl bromodifluoroacetate.[7]

-

The resulting lactol is then further protected, for example, with benzoyl or silyl (B83357) protecting groups, to yield a stable intermediate.

Step 2: Glycosylation with Protected Cytosine

-

The anomeric carbon of the protected difluororibose is activated, for instance, by conversion to a sulfonate or a halide.

-

This activated sugar is then coupled with a silylated cytosine derivative in the presence of a Lewis acid catalyst. This step is critical for establishing the correct β-anomeric configuration.

Step 3: Deprotection and Salt Formation

-

The protecting groups on the sugar and the cytosine base are removed under appropriate conditions (e.g., treatment with ammonia (B1221849) for benzoyl groups).

-

The resulting gemcitabine free base is then treated with hydrochloric acid to form the stable and water-soluble hydrochloride salt.

-

Purification is often achieved through recrystallization to separate the desired β-anomer from any undesired α-anomer that may have formed during the glycosylation step.

Mechanism of Action: Disrupting the Machinery of Life

Dihalogenated pyrimidines exert their cytotoxic effects by interfering with fundamental cellular processes, primarily DNA and RNA synthesis. Although their general mechanism is understood as that of an antimetabolite, the specific pathways they disrupt are complex and multifaceted.

5-Fluorouracil: A Multi-pronged Attack

Upon entering a cell, 5-FU is converted into several active metabolites that inhibit critical enzymatic pathways:

-

Inhibition of Thymidylate Synthase: The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This inhibition blocks the synthesis of thymidine (B127349) monophosphate (dTMP), an essential precursor for DNA synthesis. The depletion of dTTP leads to "thymineless death."

-

Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine (B1682114) triphosphate (UTP). This incorporation disrupts RNA processing and function.

-

Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.

The interplay of these mechanisms contributes to the overall cytotoxicity of 5-FU.

Figure 1: Mechanism of action of 5-Fluorouracil (5-FU).

Gemcitabine: Masked Chain Termination

Gemcitabine, a prodrug, requires intracellular phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. Its primary mechanism of action is the inhibition of DNA synthesis through a process known as "masked chain termination."

-

Incorporation into DNA: DNA polymerase incorporates dFdCTP into the growing DNA strand.

-

Masked Termination: After the incorporation of the gemcitabine analog, the polymerase is able to add one more deoxynucleotide to the strand. However, after this addition, the DNA polymerase is unable to proceed further, effectively terminating DNA elongation. This "masking" of the chain-terminating nucleotide makes it difficult for the cell's proofreading exonucleases to recognize and remove the fraudulent base.

-

Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This inhibition leads to a depletion of the deoxynucleotide pool required for DNA synthesis, further potentiating the cytotoxic effect of gemcitabine.

Figure 2: Mechanism of action of Gemcitabine.

Quantitative Biological Data

The efficacy of dihalogenated pyrimidines is quantified by various parameters, including their half-maximal inhibitory concentration (IC50) against different cancer cell lines and their pharmacokinetic profiles in patients.

In Vitro Anticancer Activity (IC50 Values)

The following table summarizes representative IC50 values for 5-FU and Gemcitabine in various cancer cell lines. It is important to note that these values can vary depending on the specific cell line, assay conditions, and exposure time.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 5-Fluorouracil | MCF-7 | Breast Cancer | 5.0 | [8] |

| 5-Fluorouracil | HCT-116 | Colon Cancer | 3.2 | [8] |

| 5-Fluorouracil | HepG2 | Liver Cancer | 8.5 | [8] |

| Gemcitabine | Panc-1 | Pancreatic Cancer | 0.04 | [9] |

| Gemcitabine | A549 | Lung Cancer | 0.01 | [9] |

| Gemcitabine | BxPC-3 | Pancreatic Cancer | 0.02 | [9] |

Clinical Pharmacokinetic Parameters

The pharmacokinetic profiles of 5-FU and gemcitabine are crucial for optimizing dosing schedules and managing toxicity.

| Parameter | 5-Fluorouracil | Gemcitabine | Reference |

| Administration | IV Bolus or Infusion | IV Infusion | [10] |

| Half-life (t½) | 8-20 minutes (highly variable) | ~19 minutes (initial phase) | [10] |

| Clearance (CL) | High, primarily hepatic | High | [11] |

| Metabolism | Primarily by dihydropyrimidine (B8664642) dehydrogenase (DPD) in the liver | Deamination by cytidine (B196190) deaminase to inactive dFdU | [10] |

| Excretion | <10% unchanged in urine | Primarily as dFdU in urine | [11] |

Signaling Pathways and Drug Resistance

The long-term efficacy of dihalogenated pyrimidines can be limited by the development of drug resistance. This resistance is often mediated by the activation of various intracellular signaling pathways that promote cell survival and proliferation.

Key signaling pathways implicated in resistance to 5-FU include:

-

Wnt/β-catenin Pathway: Upregulation of this pathway can lead to increased expression of anti-apoptotic proteins and drug efflux pumps.

-

NF-κB Pathway: Activation of NF-κB promotes cell survival and inflammation, counteracting the cytotoxic effects of chemotherapy.

-

JAK/STAT Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis, and its dysregulation can contribute to drug resistance.

Understanding these resistance mechanisms is crucial for the development of combination therapies and strategies to overcome treatment failure.

Figure 3: Key signaling pathways involved in 5-FU resistance.

Future Directions

The journey of dihalogenated pyrimidines is far from over. Current research focuses on several key areas:

-

Development of Novel Analogs: Synthesizing new dihalogenated pyrimidines with improved efficacy, better safety profiles, and the ability to overcome resistance mechanisms.

-

Targeted Drug Delivery: Encapsulating these drugs in nanoparticles or conjugating them to targeting moieties to enhance their delivery to tumor cells and minimize off-target toxicity.

-

Combination Therapies: Combining dihalogenated pyrimidines with other chemotherapeutic agents, targeted therapies, and immunotherapies to achieve synergistic effects and combat drug resistance.

-

Pharmacogenomics: Identifying genetic biomarkers that can predict a patient's response to and risk of toxicity from these drugs, paving the way for personalized medicine.

The rich history and profound impact of dihalogenated pyrimidines on medicine serve as a testament to the power of rational drug design and the unexpected discoveries that can arise from fundamental scientific inquiry. As our understanding of cancer and viral diseases continues to evolve, this versatile class of compounds will undoubtedly remain at the forefront of therapeutic innovation.

References

- 1. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]

- 6. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cancernetwork.com [cancernetwork.com]

- 11. Preclinical, pharmacologic, and phase I studies of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-2-iodopyrimidine: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, synthesis, and synthetic applications of 5-Bromo-2-iodopyrimidine, a key building block in modern medicinal chemistry.

Introduction

This compound is a versatile heterocyclic building block of significant interest to researchers in organic synthesis and drug discovery. Its unique substitution pattern, featuring two distinct halogen atoms on the pyrimidine (B1678525) core, allows for selective and sequential functionalization through a variety of cross-coupling reactions. This attribute makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to mimic the purine (B94841) core of ATP and participate in crucial hydrogen bonding interactions within the active sites of many enzymes.[1] This guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in the synthesis of targeted therapeutics.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The typical purity offered is ≥97%, and it is generally supplied as a white to light yellow or tan crystalline powder.[2][3][4] Below is a summary of prominent suppliers and their product specifications.

| Supplier | CAS Number | Purity | Physical Form | Notes |

| Sigma-Aldrich | 183438-24-6 | 97% | Solid | Melting point: 99-103 °C (lit.)[2][5] |

| Tokyo Chemical Industry (TCI) | 183438-24-6 | >98.0% (GC) | White to Light yellow powder to crystal | - |

| Alfa Aesar | 183438-24-6 | 97% Min. | - | Melting point: 99-103 °C (lit.)[6] |

| BLD Pharm | 183438-24-6 | - | - | Storage: Keep in dark place, sealed in dry, room temperature.[7][8] |

| ChemicalBook | 183438-24-6 | Varies by supplier (e.g., 98% min, 99%) | - | Platform with multiple suppliers.[9] |

| Home Sunshine Pharma | 183438-24-6 | ≥98.00% | White to tan Crystalline Powder | -[4] |

| Wuhan Fortuna Chemical Co., Ltd. | 183438-24-6 | - | - | Wholesale and bulk supplier.[1] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the halogen exchange of the more readily available 5-bromo-2-chloropyrimidine.[2]

Experimental Protocol: Halogen Exchange of 5-Bromo-2-chloropyrimidine

This protocol is adapted from a procedure described in the literature.[2]

Materials:

-

5-Bromo-2-chloropyrimidine

-

Sodium iodide (NaI)

-

Hydroiodic acid (HI, 57 wt. %)

-

Chloroform (B151607) (CHCl₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

To a suspension of 5-bromo-2-chloro-pyrimidine (1.0 eq) and sodium iodide (1.7 eq) in chloroform, add hydroiodic acid (0.85 eq) at 0 °C.

-

Remove the cooling bath and stir the reaction mixture for 20 hours at room temperature.

-

Pour the reaction mixture into a mixture of ice water and 10N NaOH.

-

Add chloroform and stir the mixture for 10 minutes.

-

Separate the organic phase, and extract the aqueous layer with chloroform.

-

Combine the organic phases, dry over MgSO₄, and concentrate in vacuo to yield 5-bromo-2-iodo-pyrimidine as a pale yellow solid.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound 97 183438-24-6 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. guidechem.com [guidechem.com]

- 8. 183438-24-6|this compound|BLD Pharm [bldpharm.com]

- 9. nbinno.com [nbinno.com]

5-Bromo-2-iodopyrimidine: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-iodopyrimidine is a key heterocyclic building block in medicinal chemistry and organic synthesis, prized for its utility in constructing complex molecular architectures through selective cross-coupling reactions. This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of this compound. It is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to handle this compound responsibly and effectively in a laboratory setting. This document includes detailed safety protocols, emergency procedures, and a representative experimental workflow for its application in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties

This compound is a white to tan crystalline powder.[1] Its key physical and chemical properties are summarized below, providing essential data for experimental design and safety assessment.

| Property | Value | Reference(s) |

| CAS Number | 183438-24-6 | [2] |

| Molecular Formula | C₄H₂BrIN₂ | [1][2] |

| Molecular Weight | 284.88 g/mol | [1] |

| Appearance | White to tan crystalline powder | [1] |

| Melting Point | 99-103 °C | [1][3] |

| Boiling Point | 341 °C at 760 mmHg | [1] |

| Density | 2.495 g/cm³ | [1] |

| Flash Point | 160 °C | [1] |

| Vapor Pressure | 0.000164 mmHg at 25 °C | [1] |

| Sensitivity | Light Sensitive | [1] |

Hazard Identification and Safety Information

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2][4] The following table summarizes its GHS hazard classifications.

| Hazard Classification | Code | Description | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |

| Skin Irritation | H315 | Causes skin irritation | [4] |

| Serious Eye Damage | H318 | Causes serious eye damage | [4] |

| Signal Word | Danger | [4] | |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [4] |

Precautionary Statements:

-

P264: Wash hands and face thoroughly after handling.[4]

-

P280: Wear protective gloves, eye protection, and face protection.[4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-